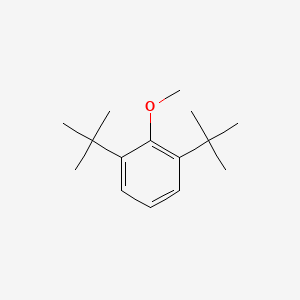
1,3-Di-tert-butyl-2-methoxybenzene
Descripción general
Descripción
1,3-Di-tert-butyl-2-methoxybenzene is an organic compound that belongs to the family of methoxybenzenes . It is a clear pale yellow liquid with a molecular formula of C15H24O . The compound is also known as DTBMB.
Molecular Structure Analysis
The molecular structure of 1,3-Di-tert-butyl-2-methoxybenzene is represented by the SMILES notationCOC1=C(C=CC=C1C(C)(C)C)C(C)(C)C . This indicates that the compound has a benzene ring with two tert-butyl groups and one methoxy group attached to it. Physical And Chemical Properties Analysis
1,3-Di-tert-butyl-2-methoxybenzene is a clear pale yellow liquid . It has a molecular weight of 220.36 g/mol . The compound has a refractive index of 1.5025-1.5055 at 20°C . It’s also worth noting that the compound is insoluble in water.Aplicaciones Científicas De Investigación
Chemoselective Trifluoromethylation
1,3-Di-tert-butyl-2-methoxybenzene serves as a valuable substrate for chemoselective trifluoromethylation reactions. Trifluoromethyl groups are essential in medicinal chemistry and agrochemicals due to their unique electronic properties. Researchers utilize this compound to introduce trifluoromethyl moieties selectively onto aromatic rings, enhancing the bioactivity of target molecules .
Aralkylation of 2-N-Acetylguanine
In nucleoside chemistry, 1,3-di-tert-butyl-2-methoxybenzene finds application in the aralkylation of 2-N-acetylguanine. By coupling with guanine derivatives, it contributes to the synthesis of modified nucleosides with potential antiviral or anticancer properties. These modified nucleosides can be further incorporated into oligonucleotides or nucleic acids .
Near-Infrared (NIR) Fluorescent Dyes
The compound’s unique structure makes it an excellent precursor for synthesizing near-IR solid-state fluorescent naphthooxazine dyes. These dyes emit light in the near-infrared region, which is advantageous for biological imaging, drug delivery, and photodynamic therapy. Researchers explore its use in developing sensitive and specific imaging probes for cancer detection and other biomedical applications .
Host-Guest Chemistry with Fullerenes
The curved conformations and defined cavities of 1,3-di-tert-butyl-2-methoxybenzene make it an ideal host candidate for recognizing fullerenes (e.g., C60). Fullerenes are fascinating carbon-based structures with unique properties. Researchers investigate their interactions with host molecules for applications in materials science, drug delivery, and supramolecular chemistry. This compound’s cavity can encapsulate fullerenes, leading to interesting host-guest complexes .
Stabilization of Reactive Intermediates
Due to its bulky tert-butyl groups, this compound stabilizes reactive intermediates during synthetic transformations. For instance, it can protect carbocations or radicals formed during organic reactions. Researchers exploit this property to control reaction pathways and improve yields in complex syntheses .
Organic Synthesis and Methodology Development
Beyond specific applications, 1,3-di-tert-butyl-2-methoxybenzene serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, such as natural products, pharmaceuticals, and functional materials. Its robust structure and reactivity contribute to the development of novel synthetic methodologies .
Safety and Hazards
1,3-Di-tert-butyl-2-methoxybenzene should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
1,3-ditert-butyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIJRUWUWSZKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510085 | |
| Record name | 1,3-Di-tert-butyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butyl-2-methoxybenzene | |
CAS RN |
1516-95-6 | |
| Record name | 1,3-Di-tert-butyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



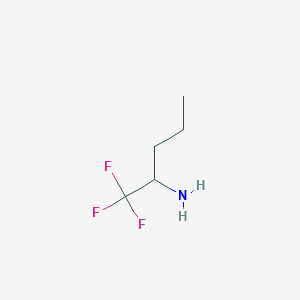


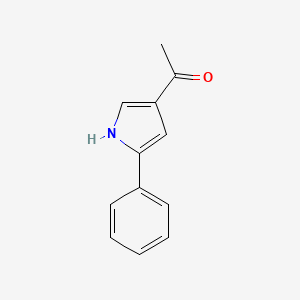
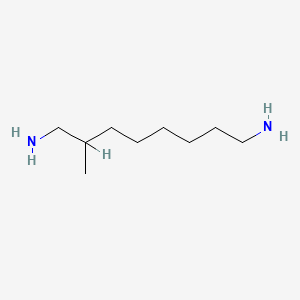

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)
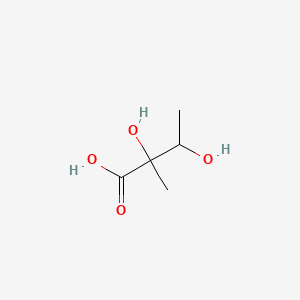
![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)




![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)